1-(Iodomethyl)-1-methoxycycloheptane

Description

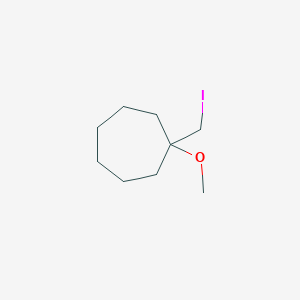

1-(Iodomethyl)-1-methoxycycloheptane is a bicyclic organic compound characterized by a seven-membered cycloheptane ring substituted with both an iodomethyl (-CH₂I) and a methoxy (-OCH₃) group at the 1-position. The iodine atom, a superior leaving group, enhances its reactivity in nucleophilic substitution reactions (e.g., SN2), while the methoxy group contributes electron-donating effects, influencing the compound’s stability and interaction with electrophiles. This structural duality makes it valuable in synthetic organic chemistry, particularly for constructing complex frameworks in pharmaceuticals and materials science.

Properties

Molecular Formula |

C9H17IO |

|---|---|

Molecular Weight |

268.13 g/mol |

IUPAC Name |

1-(iodomethyl)-1-methoxycycloheptane |

InChI |

InChI=1S/C9H17IO/c1-11-9(8-10)6-4-2-3-5-7-9/h2-8H2,1H3 |

InChI Key |

BLPDKRLNMJCDKC-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CCCCCC1)CI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Iodomethyl)-1-methoxycycloheptane typically involves the reaction of cycloheptanone with iodomethane in the presence of a base, followed by methylation using methanol and an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize efficiency and minimize by-products. The use of continuous flow reactors can also be explored to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions: 1-(Iodomethyl)-1-methoxycycloheptane undergoes various chemical reactions, including:

Reduction: Reduction of the compound can lead to the formation of cycloheptane derivatives with different functional groups.

Substitution: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Sodium periodate, manganese dioxide, periodic acid.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed:

Oxidation: Aldehydes and ketones.

Reduction: Cycloheptane derivatives.

Substitution: Various substituted cycloheptane compounds.

Scientific Research Applications

1-(Iodomethyl)-1-methoxycycloheptane has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Iodomethyl)-1-methoxycycloheptane involves its interaction with specific molecular targets and pathways. The iodomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new bonds and functional groups. These interactions can affect the compound’s reactivity and its ability to participate in various chemical processes.

Comparison with Similar Compounds

Substituent Effects: Halogen and Functional Group Variations

a. 1-(Bromomethyl)-1-methanesulfonylcyclohexane ()

- Structural Differences : Replaces iodine with bromine and methoxy with methanesulfonyl (-SO₂CH₃).

- Reactivity :

- Leaving Group Ability : Iodine (in target) exhibits faster SN2 reactivity than bromine due to lower bond dissociation energy and larger atomic radius .

- Electronic Effects : Methoxy is electron-donating (+I effect), stabilizing adjacent carbocations, whereas sulfonyl groups are electron-withdrawing (-I), increasing electrophilicity at the α-carbon.

- Applications : The sulfonyl group in the bromo analog enhances its utility in cross-coupling reactions, whereas the methoxy group in the target compound may favor etherification or stabilization of intermediates.

b. 1,2-Epoxy-1-methylcyclohexane ()

- Functional Group Contrast : Features an epoxide (three-membered cyclic ether) instead of a methoxy group.

- Reactivity : Epoxides are highly strained, making them reactive toward nucleophilic ring-opening (e.g., by amines or water). In contrast, the methoxy group in the target compound is less strained but participates in hydrogen bonding and steric interactions .

- Ring Size: Both compounds share a six-membered cyclohexane ring (vs. cycloheptane in the target), which impacts conformational flexibility.

Ring Size and Conformational Flexibility

- Cyclohexane vs. Cycloheptane :

- Cyclohexane derivatives (e.g., ) adopt chair conformations, minimizing strain. Cycloheptane, however, exhibits higher flexibility and less defined conformations, which may influence reaction kinetics and product selectivity.

- Example: SN2 reactions in cycloheptane derivatives could proceed with reduced steric hindrance compared to cyclohexane systems.

Functional Group Comparisons: Ethers vs. Amines

Mannich Base Derivatives ()

- Functional Group: The Mannich base in contains an aminoketone group, contrasting with the ether and halogen in the target compound.

- Reactivity : The amine group facilitates nucleophilic attacks and participation in condensation reactions (e.g., forming imines), whereas the methoxy group in the target compound is less nucleophilic but stabilizes adjacent carbocations .

Data Table: Key Properties of Comparable Compounds

Biological Activity

1-(Iodomethyl)-1-methoxycycloheptane is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

This compound is characterized by its unique cycloheptane structure with an iodomethyl and methoxy substituent. This structural configuration may influence its interaction with biological targets, enhancing its pharmacological profile.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially acting against a range of bacterial strains.

- Anticancer Properties : There is emerging evidence indicating that derivatives of iodomethyl compounds may possess anticancer activities, likely through mechanisms involving apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Some studies have pointed towards neuroprotective effects, possibly linked to the modulation of neurotransmitter systems or reduction of oxidative stress.

The mechanisms through which this compound exerts its effects are still under investigation. However, potential pathways include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Interaction with Receptors : It could bind to various receptors, modulating signaling pathways that lead to therapeutic effects.

Antimicrobial Activity

A study conducted on the antimicrobial effects of halogenated compounds found that this compound demonstrated significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at low micromolar concentrations, suggesting potential as a lead compound for antibiotic development.

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 15 |

Anticancer Properties

Research investigating the cytotoxic effects of various iodomethyl compounds revealed that this compound induced apoptosis in cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were recorded as follows:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 12 |

| HeLa | 8 |

These findings indicate that the compound may disrupt cellular proliferation and promote programmed cell death in cancerous cells.

Neuroprotective Effects

In vitro studies have suggested that this compound may protect neuronal cells from oxidative damage. The compound was found to significantly reduce reactive oxygen species (ROS) levels in cultured neurons exposed to oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.